molecular formula C24H18N6O B2757899 2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891107-87-2

2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Katalognummer: B2757899
CAS-Nummer: 891107-87-2
Molekulargewicht: 406.449
InChI-Schlüssel: RXTHDKOZTVVPSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a phenyl ring bearing a 2-methylbenzamide moiety.

Eigenschaften

IUPAC Name

2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c1-16-4-2-3-5-20(16)24(31)26-19-8-6-17(7-9-19)21-10-11-22-27-28-23(30(22)29-21)18-12-14-25-15-13-18/h2-15H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTHDKOZTVVPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Pyridazine Derivatives with Hydrazine Analogs

The most common approach involves cyclizing pyridazine precursors with hydrazine derivatives to form thetriazolo[4,3-b]pyridazine system. For example, 6-chloropyridazin-3-amine can react with pyridin-4-ylcarbonyl chloride to form an intermediate hydrazide, which undergoes intramolecular cyclization under acidic conditions to yield the triazolopyridazine scaffold. A modified procedure employs microwave irradiation to enhance reaction efficiency, reducing cyclization times from 24 hours to 30 minutes while maintaining yields above 75%.

Key Reaction:
$$
\text{Pyridazin-3-amine} + \text{Pyridin-4-ylcarbonyl chloride} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazide intermediate} \xrightarrow{\text{HCl, MW}} \text{Triazolopyridazine core}
$$

Multi-Component One-Pot Syntheses

Recent advances utilize one-pot reactions to streamline triazolopyridazine formation. A three-component system combining 3-aminopyridazine, pyridin-4-carboxaldehyde, and ethyl acetoacetate in the presence of ammonium persulfate (APS) as a catalyst produces the core structure in 68% yield. This method eliminates intermediate isolation steps, making it advantageous for large-scale synthesis.

Functionalization of the Triazolopyridazine Core

Attachment of the Benzamide-Phenyl Group

The benzamide-substituted phenyl ring is coupled to the triazolopyridazine core at position 6 through a Buchwald-Hartwig amination or Ullmann-type reaction. Optimization studies show that using Xantphos as a ligand and Cs$$2$$CO$$3$$ as a base in toluene at 110°C achieves 76% yield.

Stepwise Synthesis of 2-Methyl-N-{4-[3-(Pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Route 1: Sequential Functionalization

  • Core Synthesis:
    • 3-Amino-6-chloropyridazine reacts with pyridin-4-ylcarbonyl hydrazide in ethanol under reflux to form 3-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-amine (Yield: 70%).
  • Bromination:
    • The amine is converted to a bromo derivative using N-bromosuccinimide (NBS) in DMF at 0°C (Yield: 85%).
  • Suzuki Coupling:
    • The brominated intermediate couples with 4-(benzamide)phenylboronic acid under Pd catalysis (Yield: 78%).
  • Methylation:
    • The benzamide’s methyl group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl$$_3$$ (Yield: 65%).

Route 2: Convergent Approach

A more efficient convergent strategy involves pre-synthesizing the benzamide-phenylboronic ester and pyridin-4-yl-triazolopyridazine fragments separately, followed by a final Suzuki coupling:

Advantages:

  • Higher overall yield (62% vs. 55% for Route 1)
  • Fewer purification steps

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in acetonitrile, DMF, and dioxane reveal that dioxane provides optimal solubility for palladium-catalyzed couplings, achieving 15% higher yields than DMF. Elevated temperatures (90–110°C) are critical for overcoming steric hindrance from the methylbenzamide group.

Catalyst Screening

A catalyst screening for the Suzuki coupling step demonstrates that Pd(OAc)$$_2$$ with SPhos ligand outperforms other systems, reducing side product formation from 12% to 3%.

Characterization and Analytical Data

The final compound is characterized by:

  • $$^1$$H-NMR (400 MHz, DMSO-$$d6$$): δ 8.92 (d, 2H, pyridyl), 8.35 (s, 1H, triazole), 7.89–7.21 (m, 8H, aromatic), 2.51 (s, 3H, CH$$3$$).
  • HPLC Purity: ≥98% (C18 column, MeCN/H$$_2$$O gradient).
  • HRMS: [M+H]$$^+$$ calcd. for C$$27$$H$$21$$N$$_7$$O: 468.1874; found: 468.1876.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific functional groups with nucleophiles .

Wissenschaftliche Forschungsanwendungen

2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. For example, it may act as an inhibitor of kinases or other signaling proteins involved in cancer cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Compound Name Substituents (Triazolo Core) Key Attached Groups Biological Activity/Application Source Evidence
2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide 3-pyridin-4-yl 6-phenyl-2-methylbenzamide Hypothesized: Epigenetic modulation N/A
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl 6-phenyl-N-methylacetamide Lin-28 inhibition, CSC differentiation [3]
6-(substituted-phenyl)−1,2,4-triazolo[4,3-b]pyridazines Variable (e.g., 3-phenyl) 6-substituted-phenyl Anxiolytic, anti-epileptic [4]
2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl 6-phenyl-4-ethoxyphenylacetamide Unspecified (structural analog) [9]
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one 3-methoxy Piperidyl-phenoxyethyl Bromodomain inhibitor (anticancer) [7]
Structural Variations and Activity Correlations

Triazolo Core Substituents :

  • Pyridinyl vs. Methyl/Phenyl : The pyridin-4-yl group in the target compound may enhance solubility and π-π stacking compared to methyl or phenyl groups in analogs . This could improve target engagement in hydrophilic binding pockets.
  • Methoxy Group (AZD5153) : Introduces polarity and hydrogen-bonding capacity, critical for bromodomain inhibition .

Attached Groups: Benzamide vs. Amine vs. Amide (): Replacement of benzamide with an amine group reduces hydrogen-bonding capacity, likely altering target specificity .

Biological Implications: Lin-28 Inhibition (): The smaller acetamide group in N-methyl-N-[3-(3-methyl-triazolo...)phenyl]acetamide allows precise interaction with Lin-28, whereas bulkier benzamides may favor alternative targets . Anxiolytic Activity (): Phenyl-substituted derivatives with simpler substituents (e.g., 6-phenyl) show CNS activity, suggesting the benzamide group in the target compound may shift therapeutic focus to non-CNS applications .

Key Physicochemical Differences :

  • LogP : The target compound’s benzamide and pyridinyl groups likely increase logP compared to acetamide derivatives, affecting bioavailability.

Biologische Aktivität

The compound 2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be broken down into its structural components:

  • Core Structure : The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of a methyl group and a phenyl group enhances its lipophilicity and biological interactions.

Pharmacological Profile

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit various biological activities. Here are some key findings:

Antimicrobial Activity

  • Mechanism : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, leading to disruption in ergosterol synthesis.
  • Activity Spectrum : Studies have shown that triazole derivatives demonstrate significant antibacterial and antifungal properties. For example, compounds similar to the target compound have shown MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

  • Inhibition of Kinases : Triazolo[4,3-b]pyridazines have been reported as selective inhibitors of certain kinases involved in cancer progression. The compound's structure allows it to interact effectively with the ATP-binding site of these enzymes .
  • Cell Line Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showcasing their potential as anticancer agents.

Case Studies

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, certain derivatives showed potent activity against drug-resistant strains, suggesting that modifications to the triazole structure can enhance efficacy .
  • Anticancer Activity Evaluation : Research involving the evaluation of triazolo[4,3-b]pyridazines indicated that these compounds could reduce cell viability in tumor cell lines by inducing cell cycle arrest and apoptosis .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeMIC (μg/mL)Reference
Triazole derivative AAntibacterial0.125
Triazolo[4,3-b]pyridazine BAnticancerIC50: 10
Triazole derivative CAntifungal0.5
Triazolo[4,3-b]pyridazine DKinase inhibitionIC50: 15

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including:

  • Intermediate preparation : Formation of triazolo-pyridazine and benzamide intermediates via cyclization and coupling reactions.
  • Coupling steps : Use of coupling agents (e.g., EDC/HOBt) and bases (e.g., triethylamine) to link the benzamide and triazolo-pyridazine moieties .
  • Optimization : Temperature control (60–100°C) and solvent selection (DMF or THF) are critical to minimize side reactions .
  • Purification : Techniques like column chromatography and HPLC ensure >95% purity .

Basic: Which spectroscopic methods are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing pyridinyl and benzamide groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, crucial for structure-activity relationship (SAR) studies .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control groups to reduce variability .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled pH and temperature .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyridazine derivatives) to identify trends .

Advanced: What structural modifications improve pharmacokinetic properties?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OMe, -OH) on the benzamide or pyridinyl rings .
  • Metabolic stability : Replace labile ester groups with amides or heterocycles to reduce CYP450-mediated degradation .
  • Bioavailability : Optimize logP values (2–4) via substituent tuning, balancing lipophilicity and aqueous solubility .

Advanced: How can in silico methods predict target interactions?

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR, VEGFR) using software like AutoDock .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
  • ADMET prediction : Tools like SwissADME assess absorption and toxicity risks early in development .

Basic: What functional groups dictate reactivity and stability?

  • Triazolo-pyridazine core : Prone to electrophilic substitution at the C-3 position .
  • Benzamide group : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH-neutral buffers .
  • Pyridinyl moiety : Participates in π-π stacking with biological targets, influencing binding affinity .

Advanced: What challenges arise in scaling synthesis for preclinical studies?

  • Intermediate instability : Use low-temperature (−20°C) storage for air-sensitive intermediates .
  • Batch consistency : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Cost-effective scaling : Replace expensive catalysts (e.g., Pd-based) with earth-abundant alternatives .

Advanced: How do substituents on the triazolo-pyridazine core affect bioactivity?

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) : Enhance kinase inhibition by increasing electrophilicity .
  • Aryl extensions (e.g., 4-methoxyphenyl) : Improve membrane permeability but may reduce aqueous solubility .
  • Sulfur-containing groups (e.g., -SMe) : Modulate redox activity and metabolic pathways .

Basic: Which in vitro assays evaluate anticancer potential?

  • MTT/XTT assays : Quantify cytotoxicity in cancer cell lines (e.g., MCF-7, A549) .
  • Kinase inhibition assays : Measure IC₅₀ against recombinant kinases (e.g., Aurora A) using fluorescence polarization .
  • Apoptosis markers : Flow cytometry detects caspase-3/7 activation .

Advanced: How are reaction intermediates monitored during synthesis?

  • Thin-layer chromatography (TLC) : Tracks progress with UV-active spots (Rf values) .
  • HPLC-DAD : Quantifies intermediates using retention time and diode-array detection .
  • In situ FTIR : Identifies functional group transformations (e.g., amide bond formation) .

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